molecular formula C14H15NO B1324772 2-Cyanophenyl cyclohexyl ketone CAS No. 898792-08-0

2-Cyanophenyl cyclohexyl ketone

Cat. No. B1324772
M. Wt: 213.27 g/mol
InChI Key: CMKDXXFUHQRPIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ketones like “2-Cyanophenyl cyclohexyl ketone” often involves the reduction of a variety of ketones . This can be achieved using Oxazaborolidine catalysts generated in situ from chiral lactam alcohols . The reduction of aryl methyl, ethyl, and chloromethyl ketone with borane and 10 mol% of 2 afforded the corresponding ®-secondary alcohols .


Molecular Structure Analysis

The molecular structure of “2-Cyanophenyl cyclohexyl ketone” consists of a cyclohexyl group attached to a ketone functional group, and a phenyl group with a cyano group attached to it.


Chemical Reactions Analysis

Ketones like “2-Cyanophenyl cyclohexyl ketone” can undergo a variety of reactions. One of the most common reactions is the reduction of the carbonyl group to form secondary alcohols . Another reaction is the Baeyer–Villiger oxidation of cyclic ketones, which can be catalyzed by metal triflates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyanophenyl cyclohexyl ketone” include a molecular weight of 213.27 g/mol. The compound is likely to have similar properties to other ketones, which typically have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols .

Scientific Research Applications

Selective Oxidation and Catalysis

Selective Oxidation Processes : Studies have shown that cyclic ketones, similar to 2-Cyanophenyl cyclohexyl ketone, undergo selective oxidation reactions. For example, the oxidation of cyclohexanol and 2-cyclohexen-1-ol on gold surfaces leads to the formation of cyclic ketones, highlighting the influence of molecular structure on reactivity and product distribution during oxidative transformations on Au-based materials (Xiaoying Liu & C. Friend, 2010).

Palladium-Catalyzed Oxidative Annulation : Research on the palladium-catalyzed oxidative annulation of cyclohexanones and 2-aminophenyl ketones using molecular oxygen as the sole oxidant has provided a direct approach to synthesize acridines, a core structure in many pharmaceuticals and materials, demonstrating the potential utility of such compounds in synthesizing complex molecules with high regioselectivity (Wanlu Mu et al., 2017).

Synthesis of Fluorinated Derivatives

Synthesis of Trifluoromethyl Derivatives : The transformation of related ketones into fluorinated cyclohexane and aromatic derivatives via stepwise annulation processes showcases the application of these compounds in creating fluorinated molecules, which are valuable in medicinal chemistry and materials science (F. Massicot et al., 2011).

Catalytic Reactions and Material Synthesis

Palladium-Catalyzed Hydroalkylation : Studies on the palladium-catalyzed intramolecular hydroalkylation of unactivated olefins with dialkyl ketones reveal the efficiency of cyclic ketones in forming 2-substituted cyclohexanones. This process underscores the role of such compounds in facilitating the synthesis of cyclic structures with potential applications in the development of pharmaceuticals and agrochemicals (Xiang Wang et al., 2003).

Green Chemistry and Oxidation Reactions

Green Synthesis of Adipic Acid : The oxidation of cyclohexanone to adipic acid using hydrogen peroxide in the presence of a catalyst without the use of organic solvents or halides represents an application of cyclic ketones in green chemistry. This process highlights the potential environmental benefits of utilizing such compounds in industrial chemical processes (Y. Usui & Kazuhiko Sato, 2003).

Safety And Hazards

The safety data sheet for a similar compound, cyclohexyl phenyl ketone, indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(cyclohexanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDXXFUHQRPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642586
Record name 2-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanophenyl cyclohexyl ketone

CAS RN

898792-08-0
Record name 2-(Cyclohexylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohexanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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